1-chloro-5H-dibenzo[b,e]azepine-6,11-dione
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Overview
Description
1-chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2. It is a derivative of dibenzoazepine, a tricyclic compound that contains two benzene rings fused to a seven-membered azepine ring.
Preparation Methods
The synthesis of 1-chloro-5H-dibenzo[b,e]azepine-6,11-dione can be achieved through several synthetic routes. One common method involves the reaction of 2’-aminobenzophenone-2-carboxylic acid with lead(II) chloride and sodium hydroxide in a water-ethanol mixture. The reaction is carried out at 75°C for 4.5 hours, followed by cooling and crystallization to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-chloro-5H-dibenzo[b,e]azepine-6,11-dione can be compared with other similar compounds, such as:
5H-dibenzo[b,e]azepine-6,11-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-6,11-dione: Contains additional methyl and diazepine groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H8ClNO2 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-chloro-5H-benzo[c][1]benzazepine-6,11-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-3-7-11-12(10)13(17)8-4-1-2-5-9(8)14(18)16-11/h1-7H,(H,16,18) |
InChI Key |
FRUZTDDFGRKTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
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